3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Overview
Description
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-4-nitro-N-[4-(1-piperidinylmethyl)phenyl]benzamide is 353.17394160 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity Study
- Synthesis and Characterization : Benzamides, including variants similar to the specified compound, have been synthesized and characterized, exploring their structural features through various analytical methods (Khatiwora et al., 2013).
- Bioactivity : These compounds have been evaluated for in vitro antibacterial activity against strains like Escherichia coli, Bacillus subtilis, etc. Copper complexes of these benzamides showed enhanced activity compared to the free ligands (Khatiwora et al., 2013).
Piperidine Derivatives and Anti-Acetylcholinesterase Activity
- Synthesis and Evaluation : Piperidine derivatives, related to the specified compound, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Modifications like substituting the benzamide or introducing certain groups enhanced the activity (Sugimoto et al., 1990).
Corrosion Inhibition Studies
- Corrosion Inhibition : N-Phenyl-benzamide derivatives, including variants with nitro substituents, have been studied for their effect on the corrosion of mild steel in acidic conditions. These compounds act as interface corrosion inhibitors (Mishra et al., 2018).
Chemical and Spectral Studies
- Spectroscopy : Benzamide derivatives, closely related to the compound , have been studied using spectroscopy. These studies include fluorescence analysis to understand conformation changes in the excited state (Brozis et al., 1999).
Therapeutic Applications
- Antidementia Agent Development : Certain benzamide derivatives have been explored as potential antidementia agents, demonstrating significant activity against acetylcholinesterase and showing promising results in animal models (Sugimoto et al., 1990).
Other Applications
- Chemical Synthesis : Benzamides and their derivatives are used in various chemical synthesis processes, contributing to the development of new materials and compounds in organic chemistry (various authors).
Properties
IUPAC Name |
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-13-17(7-10-19(15)23(25)26)20(24)21-18-8-5-16(6-9-18)14-22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMDDUYANFTUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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